(R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
®-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a fused pyrazole and pyrazine ring system
Mechanism of Action
Target of Action
Pyrrolopyrazine derivatives, which include this compound, have been associated with a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Pyrrolopyrazine derivatives have shown more activity on kinase inhibition , suggesting that they may affect pathways involving kinases. Kinases play crucial roles in cellular processes such as cell growth, differentiation, and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a suitable diketone or ketoester, followed by cyclization to form the fused ring system. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process.
Industrial Production Methods
Industrial production of ®-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
®-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazine: A similar compound without the methyl group at the 6-position.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Compounds with a similar fused ring system but different substitution patterns.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: Compounds with a triazole ring fused to a pyrazine ring.
Uniqueness
®-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Properties
IUPAC Name |
(6R)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-5-10-7(4-8-6)2-3-9-10/h2-3,6,8H,4-5H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJXRZRLBMRDMP-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC=N2)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2C(=CC=N2)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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